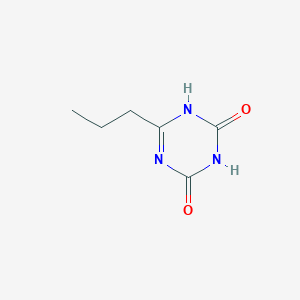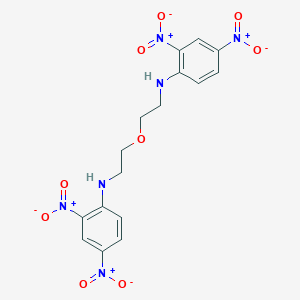
N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is an organic compound characterized by its complex molecular structure. This compound is known for its unique properties and potential applications in various scientific fields. It is composed of two 2,4-dinitroaniline groups connected by an oxybis(ethane-2,1-diyl) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) typically involves a multi-step process. One common method includes the reaction of 2,4-dinitroaniline with a suitable bis(alkylating) agent, such as oxybis(ethane-2,1-diyl) dichloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Reduction: The major product would be N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-diaminoaniline).
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The oxybis(ethane-2,1-diyl) linker provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Oxybis(ethane-2,1-diyl))bis(2-bromoacetamide): Similar linker but different functional groups.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar linker but different substituents.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar linker but different functional groups.
Uniqueness
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is unique due to the presence of two 2,4-dinitroaniline groups, which impart distinct chemical and physical properties. The combination of the oxybis(ethane-2,1-diyl) linker with the nitro groups makes it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C16H16N6O9 |
|---|---|
Molecular Weight |
436.33 g/mol |
IUPAC Name |
N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H16N6O9/c23-19(24)11-1-3-13(15(9-11)21(27)28)17-5-7-31-8-6-18-14-4-2-12(20(25)26)10-16(14)22(29)30/h1-4,9-10,17-18H,5-8H2 |
InChI Key |
XFPKCJVNHLEHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
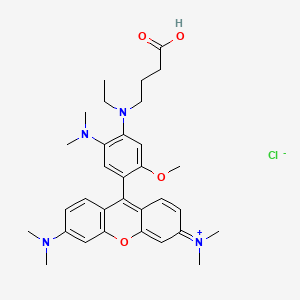
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
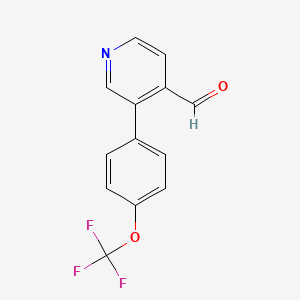


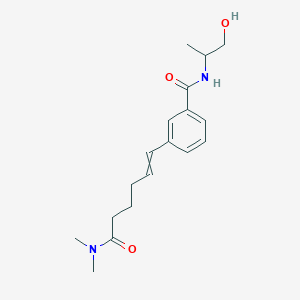
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
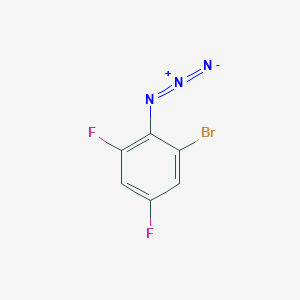
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
